5-Bromo-3,3-(propyleneoxothio)-1,3-dihydro-indole-2-one
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Overview
Description
5-Bromo-3,3-(propyleneoxothio)-1,3-dihydro-indole-2-one is a synthetic compound belonging to the indole family. Indoles are prominent in natural and non-natural products of biological and pharmaceutical importance. This compound is characterized by the presence of a bromine atom at the 5th position and a propyleneoxothio group at the 3rd position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3,3-(propyleneoxothio)-1,3-dihydro-indole-2-one can be achieved through a multi-step process involving the Fischer indole synthesis. This method involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3,3-(propyleneoxothio)-1,3-dihydro-indole-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indoles and their derivatives, which can have different biological and chemical properties .
Scientific Research Applications
5-Bromo-3,3-(propyleneoxothio)-1,3-dihydro-indole-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-3,3-(propyleneoxothio)-1,3-dihydro-indole-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of oxidative stress and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3,3-dimethylindolin-2-one: Similar in structure but lacks the propyleneoxothio group.
3-Bromothieno[3,2-b]thiophene: Contains a thiophene ring instead of an indole ring.
Uniqueness
5-Bromo-3,3-(propyleneoxothio)-1,3-dihydro-indole-2-one is unique due to the presence of both the bromine atom and the propyleneoxothio group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H10BrNO2S |
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Molecular Weight |
300.17 g/mol |
IUPAC Name |
5'-bromospiro[1,3-oxathiane-2,3'-1H-indole]-2'-one |
InChI |
InChI=1S/C11H10BrNO2S/c12-7-2-3-9-8(6-7)11(10(14)13-9)15-4-1-5-16-11/h2-3,6H,1,4-5H2,(H,13,14) |
InChI Key |
WJJDNGXDTCTXFG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(C3=C(C=CC(=C3)Br)NC2=O)SC1 |
Origin of Product |
United States |
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